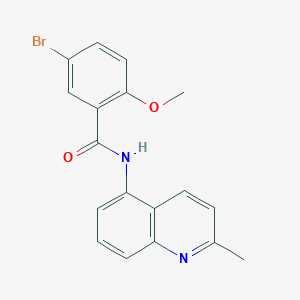![molecular formula C21H21N5O2S B278097 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278097.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide, commonly known as ETPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. ETPTA is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of ETPTA is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in the growth and survival of microorganisms and cancer cells. ETPTA has also been shown to modulate the immune response, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
ETPTA has been shown to have various biochemical and physiological effects. It has been found to disrupt the cell membrane integrity of microorganisms, leading to their death. ETPTA has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, leading to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
ETPTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for various scientific applications. It has also been found to exhibit potent biological activity at low concentrations, making it a cost-effective option for experiments. However, one of the limitations of ETPTA is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on ETPTA. One potential area of research is the development of novel derivatives of ETPTA with enhanced biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of ETPTA, which may provide insights into its potential applications in various fields. Additionally, the use of ETPTA in combination with other compounds for synergistic effects is another potential area of research.
Synthesemethoden
The synthesis of ETPTA involves the reaction of 3-ethyl-6-nitro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with 2-methyl-5-aminophenyl ether in the presence of acetic acid. The resulting intermediate is then coupled with 3-methylphenoxyacetic acid to obtain the final product. The synthesis of ETPTA has been optimized to achieve high yields and purity, making it a viable candidate for various scientific applications.
Wissenschaftliche Forschungsanwendungen
ETPTA has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains. ETPTA has also been shown to possess anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory disorders.
Eigenschaften
Molekularformel |
C21H21N5O2S |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-4-18-23-24-21-26(18)25-20(29-21)15-9-8-14(3)17(11-15)22-19(27)12-28-16-7-5-6-13(2)10-16/h5-11H,4,12H2,1-3H3,(H,22,27) |
InChI-Schlüssel |
QUPNHIBOBVMOSX-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=CC(=C4)C |
Kanonische SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)

![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278016.png)

![N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278019.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278020.png)
![N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278023.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide](/img/structure/B278025.png)

![1-{4-[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}methanamine](/img/structure/B278044.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)

![3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278071.png)